

Application Notes and Protocols for EN450 in Ubiquitination Assays

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Compound of Interest

Compound Name: EN450

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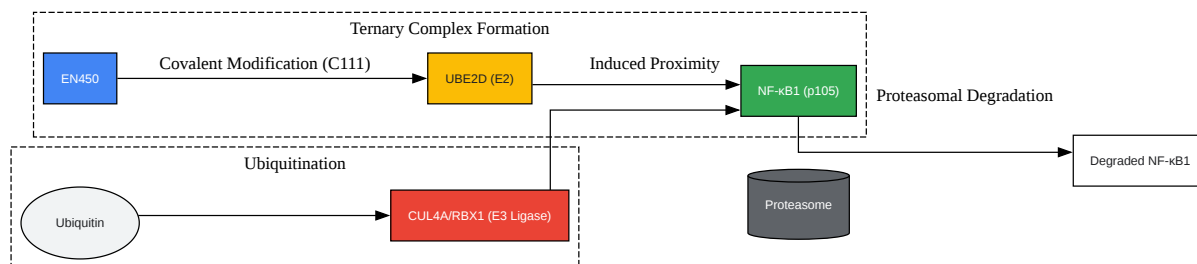
For Researchers, Scientists, and Drug Development Professionals

Introduction

EN450 is a cysteine-reactive covalent molecular glue degrader that targets the transcription factor NF- κ B for degradation.[1][2] It functions by inducing the formation of a ternary complex between the E2 ubiquitin-conjugating enzyme UBE2D and the NF- κ B1 (p105) protein.[1][2] This induced proximity facilitates the ubiquitination of NF- κ B1, leading to its subsequent degradation by the proteasome in a Cullin E3 ligase-dependent manner.[1] These application notes provide detailed protocols for utilizing **EN450** in both in vitro and cell-based ubiquitination assays to study its mechanism of action and its effects on NF- κ B signaling.

Mechanism of Action

EN450 covalently modifies an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D.[2] This modification induces a conformational change in UBE2D, creating a novel interface for the recruitment of the non-native substrate, NF- κ B1. The resulting ternary complex (UBE2D-**EN450**-NF- κ B1) positions NF- κ B1 for efficient ubiquitination, which is carried out in concert with a Cullin-RING E3 ubiquitin ligase (CRL), such as the CUL4A/RBX1/NEDD8 complex.[1] The polyubiquitinated NF- κ B1 is then recognized and degraded by the 26S proteasome.



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Caption: Mechanism of **EN450**-induced NF-κB1 degradation.

Data Presentation

While specific IC₅₀ values and detailed dose-response curves for **EN450** are not widely published, the following table illustrates how quantitative data from in-cell NF-κB1 degradation experiments could be presented.

EN450 Concentration (μM)	Incubation Time (hours)	Cell Line	% NF-κB1 (p105) Degradation (Mean ± SD)
0 (DMSO control)	24	HEK293T	0 ± 5
1	24	HEK293T	15 ± 7
10	24	HEK293T	45 ± 10
50	24	HEK293T	85 ± 8
0 (DMSO control)	24	HAP1	0 ± 6
10	24	HAP1	40 ± 9
50	24	HAP1	80 ± 7

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

In Vitro Ubiquitination of NF-κB1

This protocol is designed to reconstitute the **EN450**-mediated ubiquitination of NF-κB1 in a test tube.

Materials and Reagents:

- Recombinant Human E1 Activating Enzyme (e.g., UBE1)
- Recombinant Human E2 Conjugating Enzyme (UBE2D1)
- Recombinant Human NF-κB1 (p105) substrate
- Recombinant Human CUL4A/RBX1/NEDD8 complex (E3 Ligase)
- Human Ubiquitin
- **EN450**

- 10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
- 10X ATP Solution (20 mM)
- DMSO
- 4X SDS-PAGE Sample Buffer
- Primary antibodies: anti-NF-κB1 (p105), anti-Ubiquitin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Reaction Setup: On ice, prepare a master mix containing all reaction components except for the E3 ligase and **EN450**. The final reaction volume will be 25 μL.

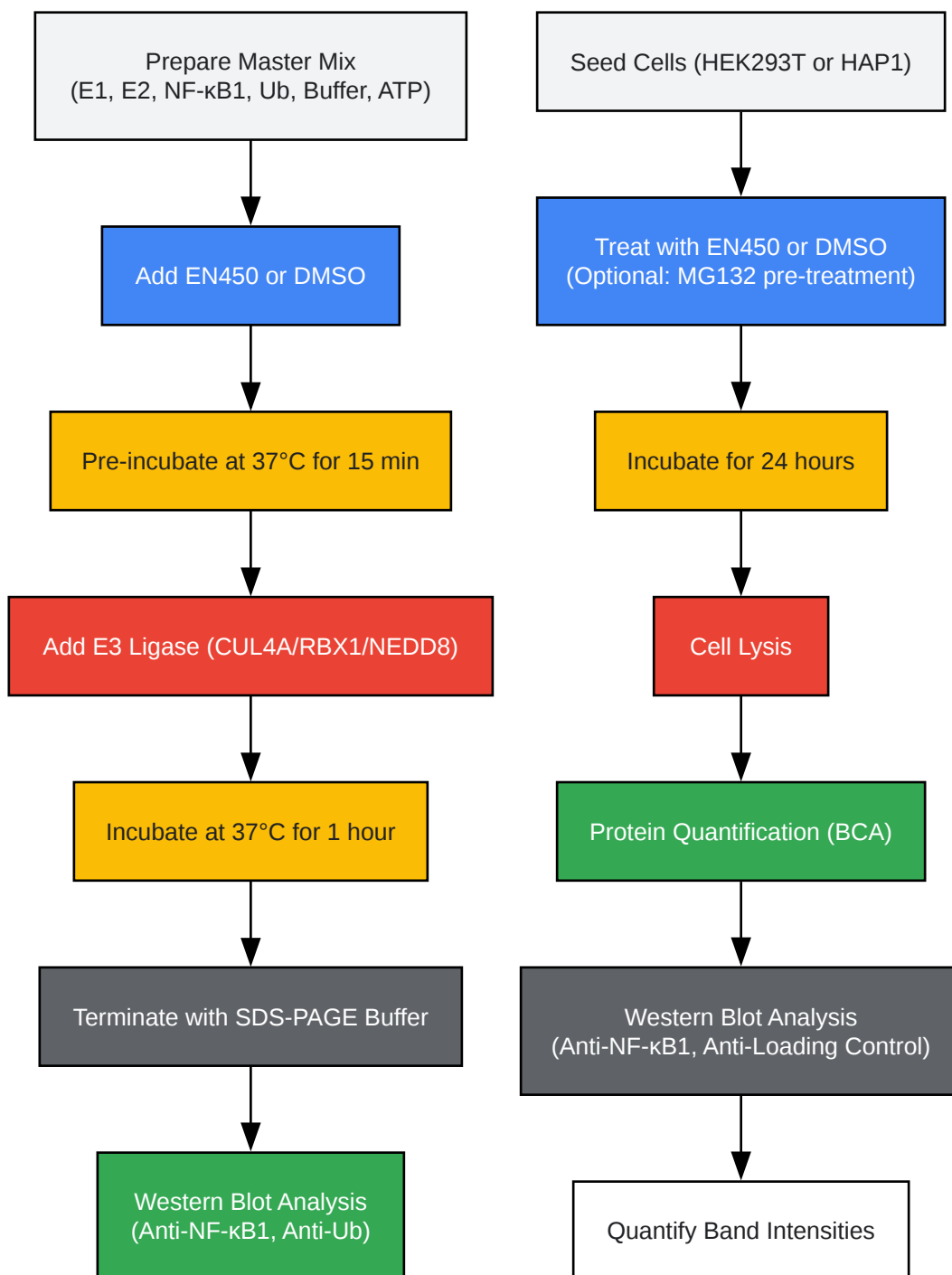
Component	Stock Concentration	Volume for 1x reaction (μL)	Final Concentration
Nuclease-free water	-	to 25 μL	-
10X Ubiquitination Buffer	10X	2.5	1X
10X ATP Solution	20 mM	2.5	2 mM
E1 Enzyme	1 μM	0.5	20 nM
UBE2D1 (E2)	10 μM	0.5	200 nM
NF-κB1 (p105)	5 μM	1.0	200 nM

| Ubiquitin | 100 μM | 2.0 | 8 μM |

- **EN450** Addition: Prepare serial dilutions of **EN450** in DMSO. Add 1 μL of the desired **EN450** dilution (or DMSO for the vehicle control) to the reaction tubes. A final concentration of 50 μM

is a good starting point.

- Pre-incubation: Gently mix and pre-incubate the reactions at 37°C for 15 minutes to allow for the covalent modification of UBE2D1 by **EN450**.
- Initiate Ubiquitination: Add the CUL4A/RBX1/NEDD8 E3 ligase complex to a final concentration of 100 nM to initiate the ubiquitination reaction.
- Incubation: Incubate the reactions at 37°C for 1 hour.
- Reaction Termination: Stop the reaction by adding 8 µL of 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
- Western Blot Analysis:
 - Separate the reaction products by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against NF-κB1 (p105) to detect the unmodified substrate and its ubiquitinated forms (which will appear as a high molecular weight smear or ladder). An anti-ubiquitin antibody can also be used to confirm ubiquitination.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using a chemiluminescent substrate and an imaging system.



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